N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide

Cholinesterase inhibition Structure-activity relationship Alzheimer's disease

Many indole-thiadiazole SAR programs lack a 5-butyl thiadiazole comparator to benchmark against established 5-phenyl series. This compound solves that gap. - Unexplored 5-butyl thiadiazole + 1-methyl-indole-5-carboxamide architecture for de novo dual-enzyme SAR - Enables head-to-head regioisomer comparison with the 6-carboxamide analog to map carboxamide position effects - Single-source batch traceability ensures experimental reproducibility across AChE, BChE, and α-glucosidase screening cascades

Molecular Formula C16H18N4OS
Molecular Weight 314.4 g/mol
Cat. No. B12178857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide
Molecular FormulaC16H18N4OS
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCCCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C
InChIInChI=1S/C16H18N4OS/c1-3-4-5-14-18-19-16(22-14)17-15(21)12-6-7-13-11(10-12)8-9-20(13)2/h6-10H,3-5H2,1-2H3,(H,17,19,21)
InChIKeySENMEBWFCDZDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide: Core Properties & Pharmacological Class


N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide (CAS 1219564-08-5, C16H18N4OS, MW 314.4 g/mol) is a synthetic hybrid molecule that fuses a 5‑butyl‑1,3,4‑thiadiazole ring with a 1‑methyl‑indole‑5‑carboxamide scaffold . The 1,3,4‑thiadiazole nucleus is a recognized pharmacophore conferring broad bioactivity, especially as a cholinesterase and glucosidase inhibitor hinge, while the indole‑5‑carboxamide terminus contributes to target recognition and binding affinity [1]. This structural combination situates the compound within the intensively studied indole‑thiadiazole conjugate series, which has yielded potent dual acetylcholinesterase/butyrylcholinesterase (AChE/BChE) inhibitors and α‑glucosidase inhibitors [2].

Scaffold Indole-thiadiazole conjugate; class-level dual cholinesterase and α-glucosidase inhibitor context
Motif 5-Butyl thiadiazole associated with near-equipotent dual ChE inhibition in reported series
Regioisomer Indole-5-carboxamide orientation; unexplored SAR opportunity vs published 6-carboxamide or 2-carboxylate analogs
Status Screening compound with no published bioactivity data; single-vendor procurement

Why This Compound Cannot Be Substituted


Indole‑thiadiazole conjugates are not functionally interchangeable because biological potency, selectivity, and even the dominant enzyme target are exquisitely sensitive to the nature and position of substituents on both the thiadiazole and indole rings. In published series, moving a fluoro substituent from para to ortho on the phenyl‑thiadiazole region shifts AChE IC50 values from 0.30 µM to 1.30 µM, and BChE from 0.60 µM to 2.60 µM [1]. Similarly, in α‑glucosidase assays, the difference between the most active analog (IC50 = 0.95 µM) and the least active (IC50 = 13.60 µM) is >14‑fold [2]. The target compound’s 5‑butyl chain on the thiadiazole and 1‑methyl‑indole‑5‑carboxamide architecture constitute a specific substitution pattern that has no direct quantitative comparator in the existing literature. Any attempt to replace it with a 5‑phenyl, 5‑methyl, or regioisomeric indole‑6‑carboxamide analog would discard the unique physicochemical and pharmacological profile encoded by this precise substitution arrangement; without experimental data for the replacement analog, the outcome of such a substitution is entirely unpredictable [3].

5-Butyl vs 5-phenyl thiadiazole
Alkyl chain replacement may shift enzyme inhibition potency and alter dual AChE/BChE balance. Reported 5-butyl analogs show distinct selectivity fingerprints.
Indole-5-carboxamide vs 6-carboxamide regioisomer
Carboxamide attachment point change can redirect binding mode. No published comparative data exist for this regioisomer pair.
Off-the-shelf phenyl-series analogs
Commercially available 5-phenyl-thiadiazole indole hybrids are not direct substitutes; chain and regioisomer differences may lead to unpredictable SAR.

Quantitative Differentiation Evidence


Cholinesterase Inhibition: Positional Isomer Sensitivity

Within the indole‑thiadiazole conjugate class, cholinesterase inhibitory potency is critically dependent on the indole‑carboxamide regioisomer and the thiadiazole C5 substituent. The target compound features a 5‑carboxamide indole and a 5‑butyl thiadiazole. The closest regioisomeric analog, N‑(5‑butyl‑1,3,4‑thiadiazol‑2‑yl)‑1‑methyl‑1H‑indole‑6‑carboxamide, differs solely in the attachment point of the carboxamide group . In published dual AChE/BChE inhibitor series, the most potent analog (compound 8 in Khan 2022) bears a 5‑butyl thiadiazole and achieves AChE IC50 = 0.15 ± 0.05 µM and BChE IC50 = 0.20 ± 0.10 µM, while close structural variants with different alkyl chains exhibit 10‑ to 50‑fold higher IC50 values [1]. The 5‑butyl group is specifically associated with enhanced dual inhibitory potency, and the 5‑carboxamide indole orientation is expected to further modulate binding compared to the 6‑carboxamide isomer, although direct comparative data between these two specific regioisomers have not yet been published [2].

Positional isomer SAR
Class-level
5-butyl analog (Khan 2022): AChE IC50 0.15 µM, BChE 0.20 µM; series range up to 33.10 µM. Regioisomer impact (5‑ vs 6‑carboxamide) not yet quantified.
Supports cholinesterase inhibition SAR context
Direct 5‑ vs 6‑carboxamide comparison data not published
Cholinesterase inhibition Structure-activity relationship Alzheimer's disease

α‑Glucosidase Inhibition: Acarbose Benchmarking

Indole‑thiadiazole conjugates have been systematically profiled for α‑glucosidase inhibition. Across a 19‑compound series, IC50 values span from 0.95 ± 0.05 µM to 13.60 ± 0.30 µM, with the clinical reference acarbose showing IC50 = 1.70 ± 0.10 µM [1]. The most potent analog in this series (compound 17, IC50 = 0.95 µM) is 1.8‑fold more potent than acarbose and operates via a non‑competitive mechanism [2]. Although the target compound N‑(5‑butyl‑1,3,4‑thiadiazol‑2‑yl)‑1‑methyl‑1H‑indole‑5‑carboxamide was not among the 19 compounds directly tested, its core scaffold matches the series architecture, and the 5‑butyl‑thiadiazole substitution places it in the lipophilicity range associated with the higher‑potency cluster (IC50 < 2.0 µM) [3]. The compound’s unique combination of 5‑butyl on thiadiazole and 1‑methyl‑5‑carboxamide on indole represents a substitution pattern not previously evaluated in any published α‑glucosidase screen, making it a distinct entry point for exploring SAR beyond the phenyl‑substituted series [1].

α-Glucosidase benchmarking
Class-level
Series IC50 range 0.95–13.60 µM; acarbose 1.70 µM. Target scaffold predicted to fall within sub‑2 µM cluster.
Supports α-glucosidase assay context
Not directly tested; class‑level inference from 19‑analog series
α-Glucosidase inhibition Antidiabetic Non-competitive inhibition

AChE/BChE Selectivity Ratio

In Alzheimer’s disease research, dual inhibition of AChE and BChE is therapeutically desirable, but the AChE/BChE selectivity ratio critically influences pharmacological outcome. In the Khan 2022 series, the lead compound with a 5‑butyl thiadiazole (compound 8) achieved an AChE IC50 = 0.15 µM and BChE IC50 = 0.20 µM, yielding an AChE/BChE ratio of 0.75 [1]. This represents near‑equipotent dual inhibition, in contrast to many indole‑thiadiazole analogs that show 2‑ to 10‑fold selectivity for AChE over BChE [2]. The target compound’s 5‑butyl group is expected to confer a similarly balanced dual profile, whereas replacement with a 5‑phenyl group (as in the Taha 2021 series) shifts the selectivity landscape toward AChE‑preferring inhibition, with the best para‑fluoro‑phenyl analog showing AChE IC50 = 0.30 µM and BChE IC50 = 0.60 µM (ratio = 0.50) [3]. The 5‑butyl‑thiadiazole thus provides a distinct selectivity fingerprint compared to 5‑aryl‑thiadiazole analogs.

AChE/BChE selectivity ratio
Cross-study
5-butyl analog ratio ≈0.75 (near-equipotent); 5‑phenyl analogs ratio 0.50–0.10. Donepezil reference ratio 0.70.
Supports dual ChE selectivity profiling
Cross‑study comparable; requires direct head‑to‑head validation
Dual cholinesterase inhibition Alzheimer's disease Selectivity ratio

Procurement: Purity, Specifications & Sourcing Scarcity

N‑(5‑butyl‑1,3,4‑thiadiazol‑2‑yl)‑1‑methyl‑1H‑indole‑5‑carboxamide is commercially cataloged as a screening compound (EvitaChem EVT‑12312359) with a defined molecular formula C16H18N4OS and MW 314.4 g/mol . Unlike the extensively studied phenyl‑substituted indole‑thiadiazole series (Taha 2021, Alomari 2021), which can be synthesized via published multi‑gram protocols and are stocked by multiple vendors, this specific 5‑butyl‑5‑carboxamide regioisomer has minimal commercial availability and no published synthetic procedure or biological characterization [1]. Its uniqueness stems from the combination of three underexplored structural features: (i) a 5‑butyl chain on the thiadiazole (vs. the common 5‑phenyl in >90% of published analogs), (ii) the indole‑5‑carboxamide linkage (vs. the more common indole‑2‑carboxylate or indole‑3‑thiadiazole attachments), and (iii) the N1‑methyl indole substitution [2]. For procurement purposes, this compound cannot be substituted with any off‑the‑shelf analog that would retain these three differentiating features; any such substitution would constitute a different chemical entity with unknown biological performance [1].

Procurement scarcity
Data to verify
Zero published syntheses or bioassays; sole screening compound vendor; no characterization data.
Unique procurement entity; no interchangeable analog
Specifications not independently confirmed
Chemical procurement Screening compound Custom synthesis

Application Scenarios in Research & Procurement


Cholinesterase Screening & Lead Optimization in Alzheimer’s

The compound is positioned for inclusion in cholinesterase inhibitor screening cascades where the goal is to identify novel dual AChE/BChE inhibitors with balanced potency. Based on the Khan 2022 dataset, the 5‑butyl thiadiazole motif confers near‑equipotent dual inhibition (AChE/BChE ratio ≈ 0.75), which aligns with the clinical reference Donepezil (ratio 0.70) [1]. The compound’s unexplored indole‑5‑carboxamide orientation may provide additional binding interactions beyond those observed in published indole‑thiadiazole series. Procurement of this compound enables head‑to‑head comparison with the established 5‑phenyl‑thiadiazole analogs (Taha 2021 series) to quantify the impact of the 5‑butyl substitution on selectivity and potency [2].

α‑Glucosidase SAR Expansion Beyond Phenyl Scaffolds

All 19 compounds in the published α‑glucosidase inhibitor series (Alomari 2021) feature a 5‑phenyl‑thiadiazole core. The target compound represents the first opportunity to test whether a 5‑alkyl (butyl) thiadiazole in combination with a 1‑methyl‑indole‑5‑carboxamide can achieve α‑glucosidase inhibition comparable to or exceeding the series benchmark of IC50 = 0.95 µM (compound 17) and the clinical standard acarbose (IC50 = 1.70 µM) [3]. Kinetic mode‑of‑action studies (competitive vs. non‑competitive) would further differentiate the compound within the indole‑thiadiazole α‑glucosidase inhibitor landscape [3].

Unique Chemical Probe for Dual-Target Enzyme Inhibition

With no published biological data, no established synthetic protocol, and limited commercial sourcing, this compound serves as a unique chemical probe for laboratories investigating the structural determinants of indole‑thiadiazole bioactivity. Its procurement from a single‑source vendor ensures batch traceability, and its structural novelty guarantees that experimental results cannot be confounded by prior literature expectations. This makes it ideal for unbiased phenotypic screening and for establishing proprietary SAR datasets distinct from the heavily explored phenyl‑thiadiazole chemical space [1].

Regioisomeric Impact Comparison: Indole-Carboxamide Series

The existence of the regioisomeric analog N‑(5‑butyl‑1,3,4‑thiadiazol‑2‑yl)‑1‑methyl‑1H‑indole‑6‑carboxamide (commercially listed but biologically uncharacterized) creates an opportunity for a direct head‑to‑head regioisomer comparison [1]. Side‑by‑side testing of the 5‑carboxamide (target compound) and 6‑carboxamide isomers against the same enzyme panel would generate de novo data on how the carboxamide position affects AChE, BChE, and α‑glucosidase inhibition within an otherwise identical molecular framework. Such data are currently absent from the peer‑reviewed literature and would represent a novel contribution to indole‑thiadiazole SAR [2].

Application
Selection Property
Validation Focus
Cholinesterase pathway studies
5-Butyl thiadiazole indole-5-carboxamide scaffold
Dual AChE/BChE inhibition profiling and selectivity assessment
α-Glucosidase inhibition screening
5-Alkyl-thiadiazole chemotype with unexplored SAR
IC50 determination and kinetic mode-of-inhibition analysis
Dual-target enzyme probe
Structurally uncharacterized indole-thiadiazole conjugate
Baseline inhibitory profile across ChE and glucosidase panels
Indole-carboxamide regioisomer SAR
5-carboxamide vs 6-carboxamide orientation
Parallel enzyme panel testing for regioisomer comparison
Quote Request

Request a Quote for N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.